![molecular formula C12H16ClN3O B1425569 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride CAS No. 856307-27-2](/img/structure/B1425569.png)
1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride
Overview
Description
1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride (also known as DMPH) is an organic compound used in scientific research laboratories. It is a colorless crystalline solid with a molecular weight of 319.84 g/mol. DMPH is a synthetic compound that has been used in various scientific experiments to study its biochemical and physiological effects. It is a versatile compound that can be used in a variety of applications, including drug synthesis, drug delivery, and drug screening.
Scientific Research Applications
Pharmaceutical Reference Standard
4-Methylamino antipyrine hydrochloride: is utilized as a high-quality reference standard in environmental analysis and testing . It serves as a benchmark for ensuring the accuracy and consistency of analytical methods used to detect and quantify pharmaceutical compounds.
Analgesic Metabolite Research
This compound is a major active metabolite of the non-opioid prodrug metamizole . It is formed through non-enzymatic hydrolysis in the gastrointestinal tract, and its effects and metabolism are subjects of pharmacological studies.
Prostaglandin Synthesis Inhibition
Research has shown that 4-Methylamino antipyrine hydrochloride can inhibit the production of prostaglandin E2, a compound involved in the inflammation process . This application is significant in the study of anti-inflammatory drugs and their mechanisms.
Pain Management Studies
The compound has been used in pain research, particularly in models of induced hyperalgesia. It has been observed to increase the paw withdrawal threshold in rats, indicating its potential application in pain management .
Antipyretic Effects
In studies related to fever management, 4-Methylamino antipyrine hydrochloride has demonstrated the ability to reduce pyrexia induced by substances like LPS in animal models . This highlights its relevance in researching fever-reducing medications.
Impurity Analysis
As a potential impurity found in commercial preparations of metamizole, this compound is important in the quality control and assurance processes of pharmaceutical manufacturing .
Inflammatory Lipid Mediators Research
The compound plays a role in the study of inflammatory lipid mediators. Its interaction with the cyclooxygenase pathway, which is pivotal in the synthesis of pro-inflammatory compounds, is of particular interest .
Cardiovascular System Research
4-Methylamino antipyrine hydrochloride: is also relevant in cardiovascular research, especially concerning blood coagulation and hemostasis. Its impact on blood components and functions is a valuable area of study .
properties
IUPAC Name |
1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10;/h4-8,13H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNONRTWOIVTAHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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